molecular formula C23H19F3N2O3S B11371938 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11371938
M. Wt: 460.5 g/mol
InChI Key: VVEHUKUDNJNNIZ-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a sulfur-containing heterocycle, and is substituted with an ethyl group and a trifluoromethylphenylacetamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenethiol derivative, under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base.

    Oxidation to form the dioxido group: The sulfur atom in the thiazine ring can be oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the trifluoromethylphenylacetamide moiety: This step involves the acylation of the thiazine core with a trifluoromethylphenylacetyl chloride derivative in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thioether derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.

    Inhibiting or activating specific signaling pathways: Leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Shares the dibenzo[c,e][1,2]thiazine core but lacks the trifluoromethylphenylacetamide moiety.

    2-(9-ethyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: Similar structure but without the dioxido group.

Uniqueness

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethylphenylacetamide moiety enhances its potential biological activities and applications in various fields.

Properties

Molecular Formula

C23H19F3N2O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H19F3N2O3S/c1-2-15-11-12-20-17(13-15)16-7-3-6-10-21(16)32(30,31)28(20)14-22(29)27-19-9-5-4-8-18(19)23(24,25)26/h3-13H,2,14H2,1H3,(H,27,29)

InChI Key

VVEHUKUDNJNNIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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